molecular formula C11H16O2 B097055 4-(Pentyloxy)phenol CAS No. 18979-53-8

4-(Pentyloxy)phenol

Cat. No. B097055
CAS RN: 18979-53-8
M. Wt: 180.24 g/mol
InChI Key: JCLFHZLOKITRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentyloxy)phenol is a chemical compound that belongs to the class of phenolic ethers, which are characterized by an ether linkage between a phenolic hydroxyl group and an alkyl chain. While the provided papers do not directly discuss 4-(Pentyloxy)phenol, they do provide insights into the synthesis, properties, and applications of structurally related phenolic compounds.

Synthesis Analysis

The synthesis of phenolic compounds can be achieved through various methods. For instance, paper describes the synthesis of branched 4-nonylphenol isomers starting from 4-benzyloxyacetophenone or phenol. Similarly, paper presents a [Pd]-catalyzed para-selective allylation of phenols to produce 4-[(E)-3-aryl/alkylprop-2-enyl]phenols. These methods could potentially be adapted for the synthesis of 4-(Pentyloxy)phenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenolic compounds is crucial for their chemical behavior and biological activity. Spectroscopic techniques such as MS, NMR, FT-IR, and UV-vis are commonly used to confirm the structures of synthesized compounds, as seen in papers , , and . These techniques could be employed to analyze the molecular structure of 4-(Pentyloxy)phenol once synthesized.

Chemical Reactions Analysis

Phenolic compounds can undergo various chemical reactions due to the reactivity of the phenolic hydroxyl group and the ether linkage. For example, paper discusses the electrochemical polymerization of a phenol-based monomer, and paper describes the synthesis of a poly(phenoxy-ketimine) from a monomer containing hydroxyl and ketimine side groups. These reactions highlight the versatility of phenolic compounds in forming polymers and other complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds, such as solubility, thermal stability, and electrical conductivity, are important for their practical applications. Paper examines the solubility and electrical conductivity of a synthesized phenol-based polymer, while paper investigates the thermal properties and electrical conductivity of poly(4-PHEP). These studies provide a framework for analyzing similar properties in 4-(Pentyloxy)phenol.

Case Studies and Applications

Several papers discuss the potential applications of phenolic compounds in various fields. Paper suggests the use of poly(4-PHEP) in electronics due to its semiconducting properties. Paper explores the supramolecular structures of metal complexes with phenolic ligands, which could have implications in coordination chemistry. Paper investigates the antioxidant properties of phenolic derivatives, indicating their potential use in health-related applications. These case studies provide a context for the possible applications of 4-(Pentyloxy)phenol in similar domains.

Scientific Research Applications

Nanotechnology in Biomedicine

Phenolics, including compounds like 4-(Pentyloxy)phenol, have catalyzed significant advancements in nanotechnology, especially in biomedicine. These compounds are known for their unique physiochemical properties and are widely used in industrial applications. Their accessibility and biocompatibility have led to breakthroughs in particle engineering and the synthesis of nanohybrid materials, which have applications in biosensing, bioimaging, and disease treatment (Wu et al., 2021).

Environmental and Biological Studies

The synthesis of specific isomers of compounds like 4-(Pentyloxy)phenol is crucial for environmental and biological studies. Understanding the structure-dependent behavior of these compounds in the environment and their estrogenic effects is essential. Such studies assist in assessing the biodegradability and environmental impact of phenolic compounds (Boehme et al., 2010).

Synthetic Pathways in Microbiology

In microbiology, novel synthetic pathways have been developed using compounds like 4-(Pentyloxy)phenol. For instance, Escherichia coli has been engineered to produce phenol, a bulk chemical with numerous applications, via pathways involving phenolic compounds. This demonstrates the potential of phenolics in industrial microbiology and biotechnology (Miao et al., 2015).

Antioxidant Studies

4-(Pentyloxy)phenol derivatives have been studied for their antioxidant properties. These studies aim to understand their effectiveness in scavenging radicals, which is crucial for developing new antioxidants for health and food preservation (Kabanda et al., 2015).

Phenolic Compounds in Plant Research

Phenolic compounds, such as 4-(Pentyloxy)phenol, have been extensively researched for their roles in plants. They contribute to the color, taste, and health benefits of plant products and have been pivotal in studies of plant metabolism and genetic expression related to environmental adaptation (Boudet, 2007).

Safety And Hazards

4-(Pentyloxy)phenol is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is suspected of causing genetic defects and may cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-pentoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLFHZLOKITRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066443
Record name Phenol, 4-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentyloxy)phenol

CAS RN

18979-53-8
Record name 4-(Pentyloxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18979-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Pentyloxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(pentyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-pentyloxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-PENTYLOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHM852UB1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pentyloxy)phenol
Reactant of Route 2
Reactant of Route 2
4-(Pentyloxy)phenol
Reactant of Route 3
Reactant of Route 3
4-(Pentyloxy)phenol
Reactant of Route 4
Reactant of Route 4
4-(Pentyloxy)phenol
Reactant of Route 5
Reactant of Route 5
4-(Pentyloxy)phenol
Reactant of Route 6
Reactant of Route 6
4-(Pentyloxy)phenol

Citations

For This Compound
8
Citations
G Sigaud, DY Yoon, AC Griffin - Macromolecules, 1983 - ACS Publications
(C1oH2oOC6H4COOC6H4OC1oH2oOC6H400CC6H40) I has been evaluated from magnetic susceptibility mea-surements and has been compared with those for the corresponding …
Number of citations: 114 pubs.acs.org
LM Liu, KP Liu, YP Dong, EQ Chen, BZ Tang - Macromolecules, 2010 - ACS Publications
We have successfully synthesized two side-chain liquid crystalline polyacetylenes (denoted as P3-5 and P2-5) with the mesogenic units based on a “phenyl−ester−phenyl” motif directly …
Number of citations: 12 pubs.acs.org
AL Del Tredici, CB Andersen, EA Currier… - Molecular …, 2008 - ASPET
Steroidogenic factor SF-1, a constitutively active nuclear hormone receptor, is essential to the development of adrenal and gonadal glands and acts as a shaping factor of sexual …
Number of citations: 49 molpharm.aspetjournals.org
SJ Alavi, SM Seyedi, S Saberi, H Safdari… - Drug Development …, 2021 - Wiley Online Library
In this study, a series of mono‐ and diallylphenol derivative were designed, synthesized, and evaluated as potential human 15‐lipoxygenase‐1 (15‐hLOX‐1) inhibitors. Radical …
Number of citations: 1 onlinelibrary.wiley.com
M Özçeşmeci, I Sorar, I Özçeşmeci… - Journal of …, 2018 - Taylor & Francis
The synthesis and characterization of peripherally 2′,3′,5′,6′-tetrafluoro-4′-pentoxy-benzyloxy-substituted metal-free and metallo (Zn(II) and Co(II)) phthalocyanines are …
Number of citations: 8 www.tandfonline.com
S Kammoonah - 2016 - summit.sfu.ca
Cytochrome P450cam (a camphor hydroxylase) isolated from soil bacterium Pseudomonas putida shows potent importance in environmental applications such as the degradation of …
Number of citations: 1 summit.sfu.ca
JM Nitsche, GB Kasting - Journal of Pharmaceutical Sciences, 2018 - Elsevier
Partition coefficients between human stratum corneum lipids and water (K sclip/w ) are collected or deduced from a variety of sources in a manner that approximately doubles the …
Number of citations: 3 www.sciencedirect.com
ZH Mouas Naima Oumeddour Amira - 2016 - dspace.univ-guelma.dz
Il est prévu que les parabènes sont des conservateurs omniprésents dans les aliments, les cosmétiques et les médicaments que nous consommons, pourtant ils sont au centre de …
Number of citations: 0 dspace.univ-guelma.dz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.